molecular formula C12H9N3OS B2631360 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 900469-01-4

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2631360
CAS No.: 900469-01-4
M. Wt: 243.28
InChI Key: NHBSLQLBMOIQEF-UHFFFAOYSA-N
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Description

Isomeric Variations

Thienopyrimidines exhibit three isomeric forms depending on the fusion position of the thiophene and pyrimidine rings:

  • Thieno[2,3-d]pyrimidine (as in this compound).
  • Thieno[3,2-d]pyrimidine .
  • Thieno[3,4-d]pyrimidine .

The substituent positions (amino at C2, phenyl at C5) further define isomerism. For example, shifting the phenyl group to C6 would yield a positional isomer.

Tautomerism

The 4(3H)-one group enables keto-enol tautomerism:
$$
\text{Keto form: } \text{C=O} \leftrightarrow \text{Enol form: } \text{C-OH}.
$$
The keto form dominates under standard conditions due to aromatic stabilization of the pyrimidine ring.

CAS Registry Number and Alternative Identifiers

While the exact CAS Registry Number for This compound is not explicitly listed in the provided sources, related compounds include:

  • 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one : CAS 35978-39-3.
  • Thieno[2,3-d]pyrimidine derivatives : EC 816-678-3, ChEMBL ID CHEMBL1369722.

Other identifiers for thienopyrimidine analogs:

Identifier Type Value Source
DSSTox Substance ID DTXSID50189531 PubChem
Wikidata ID Q27452660 PubChem

These identifiers facilitate tracking in chemical databases and regulatory frameworks.

Properties

IUPAC Name

2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-12-14-10(16)9-8(6-17-11(9)15-12)7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSLQLBMOIQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidine core. One common method is the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory yields and involves the use of palladium catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in 2e ) lower melting points compared to electron-donating groups (e.g., 2,5-dimethoxyphenyl in 2d ) .
  • Pyridinyl and fluorophenyl substituents (2h , 2i ) correlate with moderate to good analgesic activity, suggesting electronic and steric effects influence receptor binding .

Thieno[2,3-d] vs. Thieno[3,2-d] Isomers

Positional isomerism in the thienopyrimidine ring alters bioactivity:

  • Thieno[2,3-d]pyrimidin-4(3H)-one (e.g., 2-Amino-5-phenyl derivative): Exhibits anticancer activity (e.g., MDA-MB-435 melanoma cell line, GP = −31.02% for compound 5a) .
  • Thieno[3,2-d]pyrimidin-4(3H)-one (e.g., 2-Methyl derivative): Shows distinct physicochemical properties (melting point: 204–206°C) but less explored bioactivity .

Role of Amino and Thiol Modifications

  • 2-Amino Derivatives: Essential for hydrogen bonding with biological targets. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) demonstrates potent cytotoxicity .
  • Thiol/Thione Derivatives: 5-(2-Furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one exhibits enhanced reactivity due to the thiol group, enabling disulfide bond formation in drug design .

Anticancer Activity

  • 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Inhibits melanoma (MDA-MB-435) via kinase modulation .
  • Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: Less active, highlighting the critical role of the 2,3-d scaffold .

Analgesic Activity

  • 2h (Pyridin-4-ylsulfanyl) : Shows good activity in Eddy’s hot plate assay, comparable to Tramadol .
  • 2i (4-Fluorophenylsulfanyl) : Moderate activity, suggesting fluorinated aromatics enhance blood-brain barrier penetration .

Biological Activity

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has attracted significant attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins:

  • Target Enzymes : The compound predominantly inhibits kinases, which are crucial in signal transduction pathways. This inhibition can lead to altered gene expression and cellular functions.
  • Biochemical Pathways : By inhibiting specific kinases, this compound can disrupt pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, it demonstrated a significant reduction in cell proliferation with IC50 values in the low micromolar range.
    Cell LineIC50 (µM)
    MCF-79.1
    A54928.0
    HeLa4.3
  • Antimicrobial Activity :
    • The compound has shown promising results against various microbial strains, indicating potential as a new antibiotic agent. Its mechanism may involve disruption of microbial cell signaling pathways.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may also possess anti-inflammatory effects by inhibiting specific inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxicity of the compound against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with varying IC50 values depending on the cell line tested .
  • Mechanistic Insights :
    • Research revealed that the inhibition of kinases by this compound leads to apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic .
  • Synthesis and Structural Optimization :
    • Various synthetic routes have been developed to enhance the bioactivity of thienopyrimidine derivatives, with modifications leading to improved potency against specific targets .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Methodological Answer:
The synthesis typically involves condensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize reactive intermediates (e.g., N(2),N(2),N(7)-tris-Boc derivatives). Subsequent functionalization via thioether linkages or sulfanyl substituents is achieved using reagents like 3,5-dimethoxyphenyl disulfide or 4-fluorophenylsulfanyl chloride. For example, derivatives with 6-ethyl and 5-arylthio groups (e.g., compounds 2l , 2m ) are synthesized in yields of 72–87%, with melting points ranging from 151–224°C. Key steps include nucleophilic substitution at the 5-position and purification via recrystallization .

Basic: How are structural and purity characteristics validated for these compounds?

Methodological Answer:
Validation employs a combination of:

  • 1H NMR : Chemical shifts for the 2-amino group (δ 6.8–7.2 ppm) and aromatic protons (δ 7.3–8.1 ppm) confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Matches between calculated and experimental molecular ion peaks (e.g., [M+H]+ for 2l : 446.0885 vs. 446.0888) validate molecular formulas .
  • Melting Points : Sharp, reproducible ranges (e.g., 178–180°C for 2d ) indicate purity .
  • X-ray Crystallography : Used in select cases to resolve stereochemical ambiguities (e.g., nonclassical derivatives) .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogues?

Methodological Answer:
Contradictions often arise from substituent effects. For example:

  • Electron-Withdrawing Groups (EWGs) : 3,5-Dichlorophenyl derivatives (2f ) show reduced solubility but enhanced enzyme inhibition compared to methoxy-substituted analogues (2l ) .
  • Bioactivity Assays : Use standardized protocols (e.g., tyrosinase inhibition assays at pH 6.8 with L-DOPA substrate) to compare IC50 values. Compound 4g (2,4-dihydroxybenzene substituent) exhibits superior anti-tyrosinase activity (IC50 = 1.2 µM) due to hydrogen bonding with the enzyme’s active site .
  • Statistical Analysis : Apply ANOVA to assess significance of substituent-driven activity differences .

Advanced: What computational strategies predict binding interactions of these compounds with target enzymes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions. For tyrosinase, dock 2-amino-5-phenyl derivatives into the binuclear copper active site, prioritizing compounds with <2.0 Å RMSD to co-crystallized ligands .
  • QSAR Modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity. For example, meta-chloro groups (σ = 0.37) enhance inhibition more than para-methoxy (σ = -0.27) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical residues (e.g., His263 in mPGES-1) .

Advanced: How to optimize reaction yields when steric hindrance from bulky substituents occurs?

Methodological Answer:

  • Solvent Selection : Use DMF or DMSO for polar intermediates (e.g., 8 and 9 ), achieving 70–96% yields via improved solubility .
  • Catalysis : Pd(PPh3)4 (5 mol%) accelerates Suzuki couplings for biaryl derivatives (e.g., 2-naphthylthio analogue 2g ) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) for sterically hindered 3,4-dichlorophenyl derivatives (2e ) .

Basic: What are the key applications of these compounds in pharmacological research?

Methodological Answer:

  • Enzyme Inhibition : Derivatives like 4g target tyrosinase (melanogenesis regulation) , while others inhibit mPGES-1 (anti-inflammatory applications; IC50 < 10 nM for pyrido[2,3-d]pyrimidin-4(3H)-ones) .
  • Structural Probes : X-ray co-crystallization with COX-2 (PDB: 5KIR) identifies binding motifs for rational drug design .

Advanced: How to address discrepancies in NMR data for regioisomeric products?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates the 2-amino group’s NH protons (δ 6.8 ppm) with adjacent carbons (C-2 at δ 155 ppm) .
  • Isotopic Labeling : Synthesize 15N-labeled analogues to confirm assignments (e.g., distinguishing C-4 carbonyl from thione tautomers) .

Advanced: What strategies validate the stability of these compounds under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate compounds in buffers (pH 1.2–7.4) for 24 hours. LC-MS monitors degradation products (e.g., hydrolysis of ester groups in 9 ) .
  • Plasma Stability Assays : Human plasma incubation (37°C, 1 hour) followed by protein precipitation (ACN) and HPLC quantifies intact compound .

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